5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound features a triazole ring, an amino group, and a carboxamide functional group, making it a versatile structure for various chemical reactions and biological applications. The presence of the fluorophenyl group enhances its potential for biological activity, particularly in medicinal chemistry.
The compound is studied extensively in the fields of organic chemistry and medicinal chemistry due to its interesting pharmacological properties. It is often synthesized as part of research into new therapeutic agents, particularly those with anticancer and antimicrobial activities.
This compound can be classified as:
The synthesis of 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves several key steps:
The synthesis may also utilize microwave-assisted techniques or continuous flow chemistry to optimize yields and reduce reaction times. These modern techniques enhance the efficiency and scalability of the synthesis process.
The molecular structure of 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide includes:
5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets within biological systems. This compound may inhibit or activate certain enzymes or receptors, leading to observed biological effects such as antimicrobial or anticancer activities. The precise pathways can vary based on the context of its application.
The physical properties include:
Key chemical properties include:
Spectroscopic data such as infrared (IR) and nuclear magnetic resonance (NMR) can be utilized to characterize this compound further:
5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has several significant applications:
The identification of 5-amino-1,2,3-triazole-4-carboxamides (ATCs), including the lead compound 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, originated from a phenotypic high-content screen targeting Trypanosoma cruzi, the causative agent of Chagas disease. This screen utilized a library of 15,659 lead-like compounds tested against intracellular Trypanosoma cruzi parasites (Silvio X10/7 strain) infecting VERO host cells. Compounds were initially evaluated at a single concentration (15 μM) over 72 hours. The primary assay measured two parameters: (1) inhibition of parasite proliferation and (2) host cell cytotoxicity. Hits were defined as compounds demonstrating >80% suppression of parasite growth while maintaining <30% inhibition of VERO cell viability, ensuring selectivity against the pathogen over mammalian cells [1].
From this primary screen, 495 hits progressed to dose-response profiling (10-point concentration range: 0.0025–50 μM). The ATC series, exemplified by the initial hit compound 5-amino-1-(4-(methylthio)benzyl)-1H-1,2,3-triazole-4-carboxamide (Compound 3), achieved submicromolar potency (pEC50 > 6). Resynthesis confirmed its activity, establishing the series' validity. Crucially, this screening paradigm identified compounds active against the intracellular amastigote form of Trypanosoma cruzi, which is clinically relevant for chronic infection [1] [3].
Table 1: Phenotypic Screening Cascade for ATC Identification
Stage | Concentration | Duration | Key Assay Parameters | Hit Criteria | Hits Progressed |
---|---|---|---|---|---|
Primary Screen | 15 µM | 72 hours | Parasite proliferation (GFP signal), VERO cell viability | >80% parasite inhibition, <30% host cell inhibition | 495 |
Dose-Response | 0.0025–50 µM (10 points) | 72 hours | EC50 determination (parasite), CC50 (VERO, HepG2) | pEC50 > 6, Selectivity Index (SI) >100 | 12 prioritized series (including ATC) |
Hit Confirmation | N/A | N/A | Resynthesis, purity analysis, retest | Confirmed activity within 2-fold of initial EC50 | ATC series validated |
The ATC series, including the fluorophenyl derivative, was prioritized over other hits based on a balanced profile of potency, ligand efficiency metrics, selectivity, and physicochemical properties. Compound 3, the initial benzyl-substituted ATC hit, possessed a moderate intrinsic potency (EC50 ~0.3 µM) but exhibited exceptional Ligand Efficiency (LE) of 0.35 and Lipophilic Ligand Efficiency (LLE) of 5.4 (LLE = pEC50 - cLogD). These metrics indicated efficient use of molecular size and lipophilicity to achieve binding affinity, suggesting a high potential for optimization [1].
Selectivity profiling was critical for prioritization. The ATC hits demonstrated >100-fold selectivity against both VERO kidney cells and HepG2 liver cells, indicating a low risk of general mammalian cell cytotoxicity at this stage. This selectivity was a key differentiator compared to other chemical series identified in the same screen, some of which exhibited narrower selectivity margins or higher inherent cytotoxicity [1] [3].
Structure-Activity Relationship (SAR) studies quickly revealed the core's sensitivity:
Early metabolic stability assessment in mouse liver microsomes flagged the initial hit (Compound 3, Clᵢ = 6.4 mL min⁻¹ g⁻¹) as unstable, primarily due to oxidation of the benzyl para-thiomethyl group. Optimization efforts targeting the para-position successfully improved metabolic stability (e.g., Compounds 12-15 showed reduced Clᵢ) while maintaining or enhancing potency, a strategy directly applicable to optimizing the fluorophenyl analogue [1].
Table 2: Key Early SAR and Properties Influencing ATC Prioritization (Exemplar Compounds)
Compound | R (para-Substituent) | pEC50 | cLogD | LLE | Microsomal CLᵢ (mL min⁻¹ g⁻¹) | Aqueous Solubility (µg/mL, pH 7.4) |
---|---|---|---|---|---|---|
3 (Hit) | SCH₃ | ~6.0 | 1.3 | 5.4 | 6.4 (High) | 1.2 |
10 | H | ~5.2 | 0.8 | 4.4 | 4.0 | 4.5 |
11 | iPr | 7.4 | 1.7 | 5.7 | 3.2 | <1 |
12 | Cyclopropyl | 7.0 | 1.6 | 5.4 | 1.6 | 3.0 |
13 | OCF₃ | 7.0 | 2.1 | 4.9 | 0.7 | <1 |
15 | tBu-α-MeBenzyl | 7.8 | ~2.0* | ~5.8* | 0.6 | 1.5 |
Fluorophenyl Analogue | F (predicted focus) | Data not explicit in sources, but part of strategy | Target <3 | Target >5 | Target <5 | Target >10 |
Benchmarking the ATC series, including optimized compounds structurally related to the fluorophenyl derivative, against the current standard-of-care drugs Benznidazole and Nifurtimox revealed crucial insights into their therapeutic potential. Benznidazole and Nifurtimox suffer from significant limitations: they demonstrate proven efficacy primarily in the acute phase of Chagas disease, exhibit limited efficacy in the chronic phase, and are associated with substantial toxicity concerns. Furthermore, while Benznidazole can reduce detectable parasite levels (parasitemia), studies indicate it fails to halt the progression of cardiac clinical deterioration in chronic Chagas cardiomyopathy patients after five years [1] [4].
In vitro efficacy comparisons within the same assay system (intracellular Trypanosoma cruzi amastigotes in mammalian host cells) are critical. The initial ATC hit (Compound 3) exhibited comparable or slightly better potency (EC50 ~0.3 µM) than Benznidazole and Nifurtimox, which typically show EC50 values in the low micromolar range (1-5 µM) against laboratory strains under similar assay conditions [1] [4]. Crucially, optimized ATC analogues demonstrated significantly enhanced potency, achieving low nanomolar EC50 values (e.g., 14-18 nM for advanced leads like 27i and 27r mentioned in related CYP51 work, though not direct triazole carboxamides, illustrating the potential ceiling). This represents a potential 10- to 100-fold improvement over the current nitroheterocyclic drugs [1].
The most significant comparative advantage highlighted for the optimized ATC series is their demonstrated efficacy in chronic infection models. While Benznidazole's efficacy wanes significantly in the chronic phase, an optimized ATC lead compound (specific structure not fully detailed in the provided excerpts, but resulting from the described optimization of potency, solubility, metabolic stability, and mitigated Ames/hERG risk) achieved significant suppression of parasite burden in a mouse model of Chagas disease. This suggests the ATC series, potentially including suitably optimized fluorophenyl derivatives, may overcome a key limitation of existing therapies [1] [3].
Table 3: Comparative Efficacy Profile: ATC Series vs. Standard Therapies
Parameter | Benznidazole / Nifurtimox | Initial ATC Hit (e.g., Compound 3) | Optimized ATC Leads |
---|---|---|---|
In Vitro EC₅₀ | Typically 1-5 µM (strain-dependent) | ~0.3 µM | Low µM to nM range (e.g., 14-18 nM for best in class CYP51 non-azole cited) |
Acute Phase Efficacy (Clinical/Preclinical) | Yes | Demonstrated in vitro; Mouse model data for optimized leads | Demonstrated in vitro and in vivo (mouse) for optimized leads |
Chronic Phase Efficacy (Preclinical) | Limited / Poor | Not reported for initial hit | Significant parasite burden reduction in mouse model reported for optimized lead |
Primary Resistance Concern | Naturally resistant strains exist | Novel mechanism (target not fully defined phenotypically) | Novel mechanism; Potential lower resistance risk vs. azoles |
Key Limitation Overcome by ATC | N/A | N/A | Superior chronic phase efficacy (preclinically), Improved selectivity potential, Novel scaffold |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1